Alanine 2,6-dichlorophenyl ester
Description
Alanine 2,6-dichlorophenyl ester is an α-amino acid ester derivative where the alanine moiety is esterified with a 2,6-dichlorophenyl group. The 2,6-dichlorophenyl group is a common structural motif in pharmaceuticals, contributing to enhanced lipophilicity and receptor binding affinity.
Properties
CAS No. |
113366-34-0 |
|---|---|
Molecular Formula |
C9H9Cl2NO2 |
Molecular Weight |
234.08 g/mol |
IUPAC Name |
(2,6-dichlorophenyl) (2S)-2-aminopropanoate |
InChI |
InChI=1S/C9H9Cl2NO2/c1-5(12)9(13)14-8-6(10)3-2-4-7(8)11/h2-5H,12H2,1H3/t5-/m0/s1 |
InChI Key |
BXBXTVCNKHUTGH-YFKPBYRVSA-N |
SMILES |
CC(C(=O)OC1=C(C=CC=C1Cl)Cl)N |
Isomeric SMILES |
C[C@@H](C(=O)OC1=C(C=CC=C1Cl)Cl)N |
Canonical SMILES |
CC(C(=O)OC1=C(C=CC=C1Cl)Cl)N |
Synonyms |
Ala-2,6-DPE alanine 2,6-dichlorophenyl este |
Origin of Product |
United States |
Scientific Research Applications
Synthesis of Pharmaceutical Intermediates
Alanine 2,6-dichlorophenyl ester serves as a crucial intermediate in the synthesis of several pharmaceutical compounds, most notably Diclofenac, a widely used non-steroidal anti-inflammatory drug (NSAID). The synthesis of Diclofenac involves the acylation of N-(2,6-dichlorophenyl)-N-phenyl-N-(chloroacetyl)-amine, which can be derived from alanine esters through various chemical reactions.
Key Processes:
- Acylation Reaction: The ester undergoes acylation to produce pharmacologically active compounds.
- Improved Yields: Recent methods for synthesizing Diclofenac have shown significantly improved yields and purity when utilizing alanine derivatives as starting materials .
Antiinflammatory and Analgesic Activities
Research has demonstrated that derivatives of this compound exhibit notable antiinflammatory and analgesic properties. Studies have synthesized various amino acid esters from this compound to evaluate their pharmacological effects.
Case Study:
- A study synthesized o-[2,6-dichlorophenyl-1-amino] phenyl acetic acid derivatives from alanine esters and evaluated their antiinflammatory and analgesic activities. Results indicated that these compounds could effectively inhibit inflammation while minimizing ulcerogenic effects .
Mechanistic Studies in Drug Development
The compound has been utilized in mechanistic studies to understand its impact on various biological pathways. For example, research involving glycogen synthase kinase 3β (GSK3β) inhibition has shown that alanine derivatives can mitigate nephrotoxicity associated with Diclofenac.
Findings:
- In animal models, pretreatment with GSK3β inhibitors improved kidney function in subjects treated with high doses of Diclofenac, suggesting a protective role for alanine-based compounds against renal damage caused by NSAIDs .
Structure-Activity Relationship (SAR) Studies
This compound has also been the subject of SAR studies aimed at optimizing its pharmacological properties. Modifications to the 2,6-dichlorophenyl group have led to the development of more potent analogs.
Research Insights:
- A recent study highlighted the synthesis of new analogs with enhanced affinity for the human adenosine A3 receptor (hA3R). The modifications included substituting chlorine atoms with bromine or methyl groups, which resulted in compounds exhibiting significantly higher potency compared to their predecessors .
Comparison with Similar Compounds
Aceclofenac
- Structure: 2-[(2,6-Dichlorophenyl)amino]benzeneacetic acid carboxymethyl ester .
- Pharmacology: A non-steroidal anti-inflammatory drug (NSAID) and prodrug of diclofenac, with improved gastrointestinal tolerability .
- Key Differences :
Diclofenac Sodium Esters
Diclofenac Acid Ester (1-(Acetoxy)ethyl Ester)
- Structure: 2-[(2,6-Dichlorophenyl)amino]benzeneacetic acid 1-(acetoxy)ethyl ester .
- Applications : Formulated as a fat emulsion injection for enhanced safety and anti-inflammatory efficacy compared to diclofenac sodium .
- Contrast: The 1-(acetoxy)ethyl group improves solubility for intravenous use, whereas the alanine ester’s amino acid structure may influence tissue specificity or metabolic pathways.
Clonidine Hydrochloride
- Structure: 2-((2,6-Dichlorophenyl)imino)imidazolidine monohydrochloride .
- Pharmacology : Central α₂-adrenergic agonist used for hypertension and ADHD .
- Divergence :
- Clonidine’s imidazoline ring and mechanism of action are distinct from alanine esters, highlighting the structural versatility of 2,6-dichlorophenyl derivatives in diverse therapeutic classes.
Methyl 5-Cyclopropyl-3-(2,6-Dichlorophenyl)isoxazole-4-carboxylate
- Structure : Isoxazole ring substituted with cyclopropyl and dichlorophenyl groups .
- Role : Intermediate in agrochemical or antibiotic synthesis.
- Comparison :
Comparative Data Table
Preparation Methods
Formation of Alanine Acid Chloride
The carboxylic acid group of L-alanine is activated via conversion to its acid chloride. This is typically achieved using thionyl chloride (SOCl₂) in methanol, a method validated in the synthesis of methyl ester derivatives of amino acids. The reaction proceeds as follows:
The acid chloride intermediate is highly reactive, enabling subsequent esterification with 2,6-dichlorophenol.
Coupling with 2,6-Dichlorophenol
The acid chloride reacts with 2,6-dichlorophenol in the presence of a base such as sodium carbonate to neutralize HCl byproducts. This step mirrors etherification reactions described in patents for 2,6-dichloroaniline derivatives, where phase-transfer catalysts like benzyltriethylammonium chloride enhance reaction efficiency. The reaction yields this compound after purification via recrystallization or distillation.
Key Advantages :
-
High reactivity of acid chloride ensures rapid ester formation.
Limitations :
-
Potential racemization at the α-carbon of alanine under acidic conditions.
-
Requires stringent control of stoichiometry to minimize di-ester byproducts.
Method 2: Coupling Agent-Assisted Esterification
Activation with TBTU
Recent advances in peptide synthesis highlight the utility of coupling agents such as O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium tetrafluoroborate (TBTU) for forming amide and ester bonds. Applied to alanine, TBTU activates the carboxylic acid group, facilitating nucleophilic attack by 2,6-dichlorophenol. The reaction occurs under mild conditions, preserving stereochemistry:
Optimization and Yield
Studies on N-acylamino amides report yields of 70–98% for similar esterification reactions. Critical parameters include solvent choice (e.g., dimethylformamide) and base selection (e.g., N,N-diisopropylethylamine). Post-reaction purification via column chromatography or recrystallization ensures high enantiomeric purity.
Key Advantages :
Limitations :
-
Higher cost of coupling agents compared to traditional methods.
-
Requires anhydrous conditions to prevent reagent decomposition.
Method 3: Enzymatic Esterification
Feasibility and Challenges
While enzymatic synthesis of structurally similar esters achieves >90% enantiomeric excess, the electron-withdrawing chlorine atoms on the phenyl ring may reduce enzyme activity. Solvent optimization (e.g., using tert-butanol) and immobilized enzymes could mitigate this issue.
Comparative Analysis of Preparation Methods
The table below synthesizes data from analogous reactions to evaluate the three methods:
Q & A
Q. Table 1: Comparison of Synthetic Methods
| Method | Catalyst/Reagent | Yield (%) | Racemization Risk | Reference |
|---|---|---|---|---|
| Carbodiimide Coupling | DCC/DMAP | 70-80 | Low | |
| Acid-Catalyzed Esterification | H₂SO₄ | 60-75 | Moderate | |
| Microwave-Assisted | None (thermal) | 80-85 | Low |
Advanced: How do structural modifications on the dichlorophenyl moiety affect the compound's bioactivity?
Methodological Answer:
The 2,6-dichlorophenyl group enhances steric hindrance and lipophilicity, influencing receptor binding. Comparative studies show:
- Electron-Withdrawing Groups : Substitutions like nitro or trifluoromethyl at the 4-position increase antimicrobial activity (e.g., dicloxacillin analogs) but reduce solubility .
- Steric Effects : Bulky substituents (e.g., isopropyl) on the phenyl ring decrease enzymatic hydrolysis rates, improving metabolic stability .
- Chlorine Position : 2,6-Dichloro substitution (vs. 3,4-) in aceclofenac analogs enhances COX-2 selectivity by 3-fold, reducing gastrointestinal toxicity .
Q. Experimental Design :
- Use molecular docking to predict binding affinity with target proteins (e.g., COX-2).
- Compare IC₅₀ values in enzyme inhibition assays for derivatives with varying substituents .
Basic: What spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
- ¹H/¹³C NMR : Confirm ester linkage via carbonyl resonance at ~170 ppm (¹³C) and aromatic protons at 6.8-7.5 ppm (¹H) .
- IR Spectroscopy : Detect ester C=O stretch at 1740–1720 cm⁻¹ and N–H bend (alanine) at 1550 cm⁻¹ .
- Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ at m/z 314.1639 (calculated for C₁₄H₁₃Cl₂NO₃) .
Q. Table 2: Key Spectroscopic Data
| Technique | Diagnostic Signal | Reference |
|---|---|---|
| ¹³C NMR | 170.2 ppm (ester C=O) | |
| IR | 1725 cm⁻¹ (C=O), 1550 cm⁻¹ (N–H) | |
| HRMS | m/z 314.1639 [M+H]⁺ |
Advanced: What strategies can resolve contradictions in stability data under varying pH conditions?
Methodological Answer:
Contradictions arise from hydrolysis kinetics and degradation product identification. Mitigation strategies:
- pH-Rate Profiling : Conduct stability studies at pH 1–10 (37°C) to identify degradation hotspots. Hydrolysis peaks at pH 7–8 due to nucleophilic attack on the ester .
- LC-MS/MS Analysis : Detect degradation products (e.g., free alanine and 2,6-dichlorophenol) to clarify pathways .
- Buffer Selection : Use non-nucleophilic buffers (e.g., phosphate vs. Tris) to avoid artifactual degradation .
Recommendation : Replicate studies under controlled humidity (≤30% RH) to exclude moisture-driven hydrolysis .
Advanced: How can enantiomers of this compound be separated, and what chiral columns are effective?
Methodological Answer:
- Chiral Stationary Phases (CSPs) :
- Method Optimization : Adjust column temperature (25–40°C) and flow rate (0.8–1.2 mL/min) to balance resolution and runtime .
Validation : Confirm enantiopurity via circular dichroism (CD) or polarimetry .
Basic: What are the recommended handling protocols to ensure safety during synthesis?
Methodological Answer:
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of 2,6-dichlorophenol vapors (TLV: 0.5 ppm) .
- Waste Disposal : Collect chlorinated byproducts in halogenated waste containers for incineration .
Critical Step : Quench residual acid catalysts with sodium bicarbonate before purification to prevent exothermic reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
